(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol
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Overview
Description
The compound is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds .
Synthesis Analysis
The title compound was prepared in a series of syntheses to produce new pyrazole derivatives . It was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Scientific Research Applications
Ultrasonics Promoted Synthesis
Ultrasonic conditions have been utilized to synthesize 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, offering advantages such as simple work-up procedures, shorter reaction times, and good yields. This methodology highlights the efficiency of using ultrasonic energy in the synthesis of pyrazole derivatives (Trilleras et al., 2013).
Structural Characterization
Research on isomorphous structures, such as those containing methyl- and chloro-substituted small heterocyclic analogs, demonstrates the chlorine-methyl (Cl-Me) exchange rule. These studies provide insights into the complex behavior of pyrazole derivatives in crystalline forms, revealing extensive disorder and isomorphism, which could be challenging to detect during data mining (Rajni Swamy et al., 2013).
Biological Activity Studies
Research into novel comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from precursors that share structural similarities with the compound of interest, has shown synergistic effects in bioassays with antitumor drugs. This indicates potential pharmacological applications of such derivatives in chemotherapy (Kletskov et al., 2018).
Tautomeric Transformations
Investigations into derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione and their oxygen analogues highlight the tautomeric transformations these compounds undergo in different phases. These transformations offer a deeper understanding of the chemical properties and behavior of pyrazole derivatives, which could inform their practical applications (Chmutova et al., 2001).
Crystal Structure Analysis
The crystal structure of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide demonstrates unique "U" conformations in the solid state. Such structural analyses contribute to the understanding of molecular geometry and intermolecular interactions, which are crucial for the development of materials based on pyrazole derivatives (Liu et al., 2005).
Future Directions
The compound has attracted much attention because it possesses a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs . Therefore, the future directions could involve further exploration of its potential applications in various fields of science .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a wide range of biological activities .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been found to have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-[2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O/c1-24-17(19)14(15(23-24)11-7-3-2-4-8-11)16(25)12-9-5-6-10-13(12)18(20,21)22/h2-10,16,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFSSDXOQKVJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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